Oxazole, 5-(4-methylphenyl)-2-phenyl-
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Overview
Description
Oxazole, 5-(4-methylphenyl)-2-phenyl- is a heterocyclic compound featuring an oxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 2-position. This compound is part of the broader class of oxazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by copper chloride . These methods are favored for their efficiency and the high yields of the desired products.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(4-methylphenyl)-2-phenyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce partially or fully hydrogenated oxazole derivatives.
Scientific Research Applications
Oxazole, 5-(4-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of oxazole, 5-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A closely related compound with a similar structure but differing in the position of the nitrogen atom within the ring.
Benzoxazole: Contains a fused benzene and oxazole ring, offering different chemical and biological properties.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
Oxazole, 5-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37009-57-7 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
VRWPYZSVYGMQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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